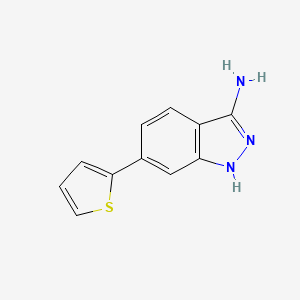
6-thiophen-2-yl-1H-indazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Thiophen-2-yl-1H-indazol-3-amine is a heterocyclic compound that features both an indazole and a thiophene ring. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties . The incorporation of a thiophene ring can further enhance these properties, making this compound a compound of significant interest in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the cyclization of 2-aminobenzonitrile derivatives with hydrazine, followed by the Suzuki coupling reaction with thiophene boronic acid . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods: While specific industrial production methods for 6-thiophen-2-yl-1H-indazol-3-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Thiophen-2-yl-1H-indazol-3-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for bromination.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
6-Thiophen-2-yl-1H-indazol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific electronic properties.
Wirkmechanismus
The exact mechanism of action of 6-thiophen-2-yl-1H-indazol-3-amine depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or interacting with cellular receptors. For example, indazole derivatives are known to inhibit kinases, which play a crucial role in cell signaling pathways . The thiophene ring can enhance binding affinity and specificity to the target molecules.
Vergleich Mit ähnlichen Verbindungen
1H-indazole-3-amine: Lacks the thiophene ring, which may result in different biological activities.
6-Phenyl-1H-indazol-3-amine: Contains a phenyl group instead of a thiophene ring, affecting its chemical reactivity and biological properties.
6-(4-Methylphenyl)-1H-indazol-3-amine: The presence of a methyl group can influence its pharmacokinetic properties.
Uniqueness: 6-Thiophen-2-yl-1H-indazol-3-amine is unique due to the presence of both indazole and thiophene rings, which can synergistically enhance its biological activities and chemical reactivity. This dual-ring structure makes it a versatile compound for various applications in medicinal chemistry and material science .
Eigenschaften
Molekularformel |
C11H9N3S |
|---|---|
Molekulargewicht |
215.28 g/mol |
IUPAC-Name |
6-thiophen-2-yl-1H-indazol-3-amine |
InChI |
InChI=1S/C11H9N3S/c12-11-8-4-3-7(6-9(8)13-14-11)10-2-1-5-15-10/h1-6H,(H3,12,13,14) |
InChI-Schlüssel |
JEXOMSGFKBDMJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C2=CC3=C(C=C2)C(=NN3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


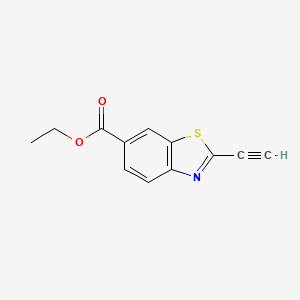
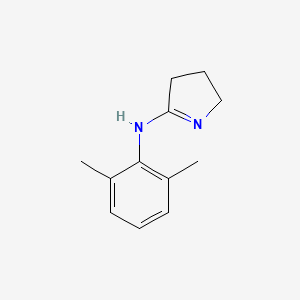
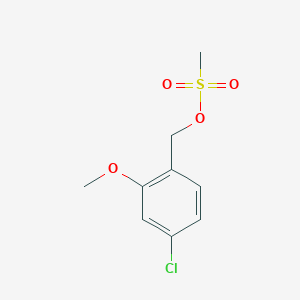
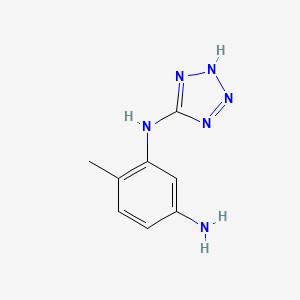
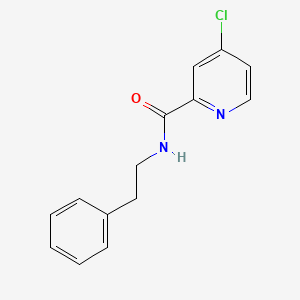


![3-N-[2-(4-methylpiperazin-1-yl)ethyl]benzene-1,3-diamine](/img/structure/B13882472.png)

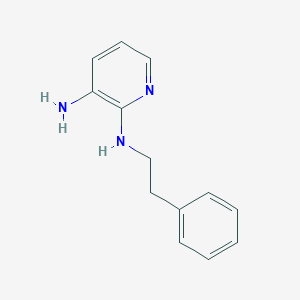

![5,8-dichloro-3-(tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazine](/img/structure/B13882495.png)
![N-methyl-3-[[4-[3-(4-methylphenoxy)azetidin-1-yl]pyrimidin-2-yl]amino]benzamide](/img/structure/B13882496.png)

